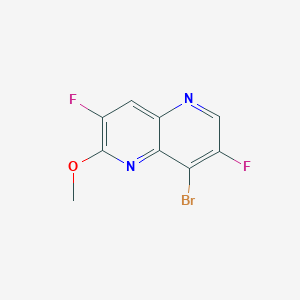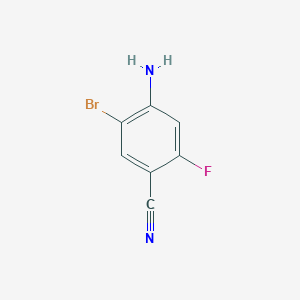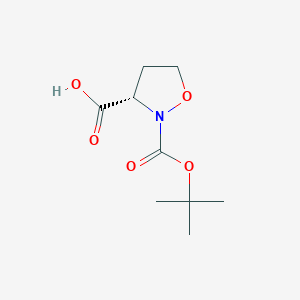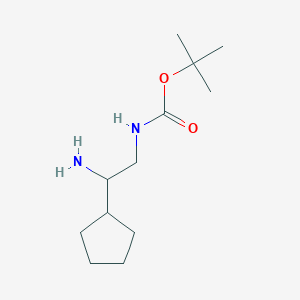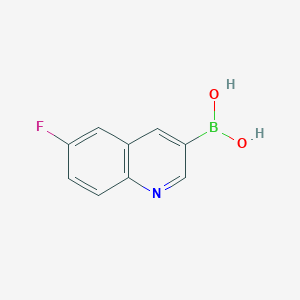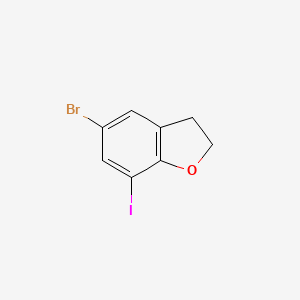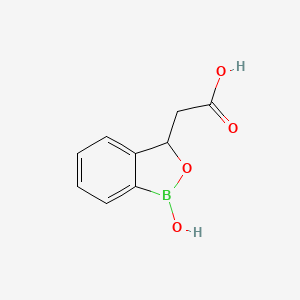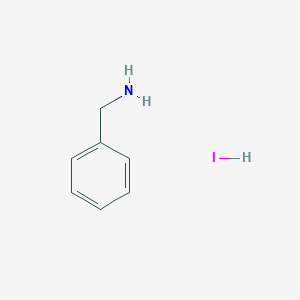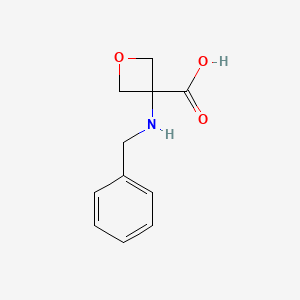
5-Bromo-3-methylpyridine-2-carboxamide
Übersicht
Beschreibung
5-Bromo-3-methylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-Bromo-3-methylpyridine-2-carboxamide has been involved in various synthetic processes. For instance, Hirokawa, Horikawa, and Kato (2000) described its efficient synthesis, emphasizing its role as a carboxylic acid moiety in potent dopamine and serotonin receptors antagonists (Hirokawa, Horikawa, & Kato, 2000). Similarly, Fray et al. (2010) detailed its use in the synthesis of a Nav1.8 sodium channel modulator, highlighting the optimization of key steps for improved yield and reproducibility (Fray et al., 2010).
Application in Bioorganic Chemistry
In the realm of bioorganic chemistry, Gao, Wang, and Zheng (2016) synthesized a PET radioligand using a derivative of this compound, demonstrating its utility in imaging orexin-2 receptor (Gao, Wang, & Zheng, 2016). Ahmad et al. (2017) conducted a study on novel pyridine-based derivatives synthesized via Suzuki cross-coupling reaction, indicating potential biological activities and applications in liquid crystals (Ahmad et al., 2017).
Catalysis and Ligand Synthesis
The compound has also seen use in catalysis and ligand synthesis. Charbonnière, Weibel, and Ziessel (2001) discussed its role in building preorganized ligands suitable for complexation of lanthanide(III) cations, emphasizing its versatility as a building block (Charbonnière, Weibel, & Ziessel, 2001).
Pharmaceutical and Medicinal Applications
In pharmaceutical research, Hirokawa et al. (2003) explored its derivatives for their binding affinity for dopamine and serotonin receptors, showcasing its significance in the development of therapeutic agents (Hirokawa et al., 2003).
Wirkmechanismus
Target of Action
The primary targets of 5-Bromo-3-methylpyridine-2-carboxamide are currently unknown . It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that this compound may also interact with multiple targets.
Mode of Action
It is known that halogenation reactions, such as the introduction of bromine into a molecule, can increase the polarity of the molecule and activate the c–h bond of the alkane to obtain the halogen-substituted target product . This suggests that the bromine in this compound may play a crucial role in its interaction with its targets.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (21505 g/mol) and physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Given the broad-spectrum biological activities of similar compounds, it is likely that this compound may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s storage and shipping temperatures (ambient temperature) may affect its stability . Additionally, the compound’s physical form (solid) may influence its action and efficacy .
Eigenschaften
IUPAC Name |
5-bromo-3-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNANAVYPACJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284163 | |
| Record name | 5-Bromo-3-methyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400645-41-1 | |
| Record name | 5-Bromo-3-methyl-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400645-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1376401.png)

